REACTION_CXSMILES
|
C(NC1CCCCC1)(C)C.[Li]CCCC.[CH3:16][C:17]1[N:18]=[CH:19][O:20][C:21]=1[C:22]([O:24][CH2:25][CH3:26])=[O:23].C([N-]C1CCCCC1)(C)C.[Li+].C(Cl)(Cl)(Cl)[Cl:39]>C1COCC1.CCCCCC.O>[Cl:39][C:19]1[O:20][C:21]([C:22]([O:24][CH2:25][CH3:26])=[O:23])=[C:17]([CH3:16])[N:18]=1 |f:3.4|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC1CCCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.1 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at -78° C. for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After 5 min. of stirring
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at -78° C. for 1 hr
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with 100 ml of ether
|
Type
|
WASH
|
Details
|
The ether solution was washed with 1 N HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel using 10% ether/petroleum ether as eluant
|
Type
|
CUSTOM
|
Details
|
The first 800 ml of eluate gave a solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from hexane at low temperature
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1OC(=C(N1)C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 mg | |
YIELD: PERCENTYIELD | 29% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |